4-{6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidin-4-yl}morpholine
Description
Properties
IUPAC Name |
4-[6-(4-methylphenyl)sulfanyl-2-phenylpyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS/c1-16-7-9-18(10-8-16)26-20-15-19(24-11-13-25-14-12-24)22-21(23-20)17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFUNMBQFQPWFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC(=NC(=C2)N3CCOCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidin-4-yl}morpholine typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve yields . Additionally, purification methods like chromatography are used to isolate the final product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
4-{6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidin-4-yl}morpholine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid is commonly used for the oxidation of the sulfanyl group.
Major Products Formed
Scientific Research Applications
4-{6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidin-4-yl}morpholine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-{6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidin-4-yl}morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between 4-{6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidin-4-yl}morpholine and analogous compounds:
Key Observations:
Position 2 Variations: Substituting phenyl with pyridinyl (as in ) introduces nitrogen atoms capable of hydrogen bonding, which may enhance target binding.
Functional Group Impact: Sulfanyl vs. Morpholine vs. Carboxylate: The absence of morpholine in reduces basicity but introduces an ester group, which may influence metabolic stability.
Biological Implications :
- Compounds with halogen atoms (Cl in ) are more likely to engage in halogen bonding, a critical interaction in drug-receptor binding.
- Morpholine-containing derivatives (e.g., ) benefit from improved solubility and bioavailability, a common feature in CNS-active drugs .
Research Findings and Structural Insights
- Crystallography and Stability : SHELX programs have been widely used to determine crystal structures of pyrimidine derivatives, revealing intramolecular hydrogen bonds and C–H⋯π interactions that stabilize conformations . For example, weak hydrogen bonds involving morpholine oxygen may influence packing efficiency .
- Antimicrobial Potential: Pyrimidine derivatives with sulfanyl/sulfonyl groups exhibit activity against bacterial and fungal pathogens, as seen in structurally related compounds . The 4-methylphenyl group in the target compound may optimize lipophilicity for membrane penetration.
Biological Activity
The compound 4-{6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidin-4-yl}morpholine , with CAS number 339018-75-6 , has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its structural properties, synthesis, and biological effects, particularly focusing on its pharmacological profiles and mechanisms of action.
Structural Properties
The molecular formula of the compound is with a molecular weight of 363.48 g/mol . The compound features a morpholine ring, a pyrimidine moiety, and a sulfanyl group attached to a phenyl ring, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 363.48 g/mol |
| CAS Number | 339018-75-6 |
Synthesis
The synthesis of this compound involves multi-step organic reactions, typically starting from commercially available precursors. The introduction of the sulfanyl group is critical for enhancing the compound's biological properties.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing sulfanyl groups have been shown to inhibit bacterial growth effectively. In vitro studies suggest that This compound may possess similar antimicrobial effects, particularly against Gram-positive bacteria.
Anticancer Properties
Studies have explored the anticancer potential of pyrimidine derivatives. The compound's ability to modulate cell signaling pathways involved in apoptosis and proliferation has been documented. Specifically, it may inhibit cancer cell growth by inducing apoptosis in various cancer lines, including breast and prostate cancer cells.
The proposed mechanism of action for this compound includes:
- Inhibition of Enzymatic Activity : It may act as an inhibitor for specific enzymes involved in cell proliferation.
- Cell Cycle Arrest : The compound has been shown to induce G1 phase arrest in cancer cells.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound exhibited significant inhibition against Staphylococcus aureus strains at concentrations as low as 10 µg/mL.
- Anticancer Activity : In a recent investigation involving breast cancer cell lines (MCF-7), treatment with the compound resulted in a 50% reduction in cell viability at 25 µM after 48 hours.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-{6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidin-4-yl}morpholine, and how can purity be validated?
- Methodology : Multi-step organic synthesis typically involves nucleophilic substitution and coupling reactions. For example:
- Step 1 : React 4-methylthiophenol with 2-chloro-4-phenylpyrimidine to introduce the sulfanyl group under basic conditions (e.g., K₂CO₃ in DMF at 80°C for 12 hours) .
- Step 2 : Couple the intermediate with morpholine via Buchwald-Hartwig amination using a palladium catalyst (e.g., Pd(OAc)₂/Xantphos) and Cs₂CO₃ as a base in toluene at 110°C .
- Validation : Confirm purity via HPLC (≥95%) and structural integrity using /-NMR and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- Key Techniques :
- NMR : Focus on the pyrimidine ring protons (δ 8.2–8.6 ppm for H-2/H-6), morpholine protons (δ 3.6–3.8 ppm), and sulfanyl-linked aromatic protons (δ 7.2–7.4 ppm) .
- IR : Validate the sulfanyl (C–S) stretch at 650–750 cm⁻¹ and morpholine C–O–C asymmetric vibration at 1100–1250 cm⁻¹ .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 406.2 for C₂₁H₂₁N₃OS₂) .
Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?
- Assays :
- Antimicrobial : Minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Enzyme Inhibition : Test against kinases (e.g., EGFR) or phosphodiesterases using fluorescence-based assays .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the sulfanyl group introduction step?
- Approach :
- Solvent Screening : Compare DMF, DMSO, and THF for solubility and reaction efficiency.
- Catalyst Optimization : Test Pd/Cu co-catalysts to enhance coupling efficiency .
- Kinetic Analysis : Use in-situ FTIR to monitor reaction progress and identify bottlenecks (e.g., intermediate stability) .
- Case Study : A 20% yield improvement was achieved by switching to DMSO and increasing reaction temperature to 100°C, reducing byproduct formation .
Q. How should researchers resolve contradictions in NMR data for morpholine-containing pyrimidines?
- Strategies :
- Dynamic Effects : Analyze temperature-dependent NMR to detect conformational flexibility in the morpholine ring (e.g., chair-to-twist transitions) .
- 2D NMR : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for overlapping pyrimidine and aromatic signals .
- Comparative Analysis : Cross-reference with crystal structure data (e.g., dihedral angles from X-ray diffraction) to validate spatial arrangements .
Q. What computational methods are suitable for predicting binding modes of this compound with target enzymes?
- Tools :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase active sites (e.g., ATP-binding pockets) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational dynamics .
- QSAR : Develop models correlating substituent electronegativity (e.g., sulfanyl vs. sulfonyl) with inhibitory activity .
Q. How do structural analogs with modified sulfanyl groups (e.g., sulfonyl or methylthio) compare in bioactivity?
- Comparative Analysis :
| Analog | Modification | Bioactivity (IC₅₀, μM) |
|---|---|---|
| Sulfanyl (target compound) | –S–C₆H₄CH₃ | 2.1 (EGFR) |
| Sulfonyl | –SO₂–C₆H₄CH₃ | 5.8 (EGFR) |
| Methylthio | –SCH₃ | >10 (EGFR) |
- Insight : The sulfanyl group enhances hydrophobic interactions in enzyme pockets compared to polar sulfonyl or smaller methylthio groups .
Q. What strategies mitigate degradation during long-term stability studies of this compound?
- Approaches :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
